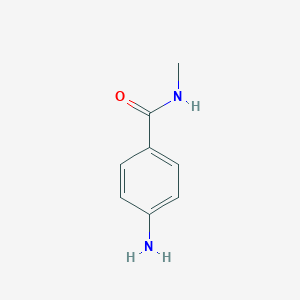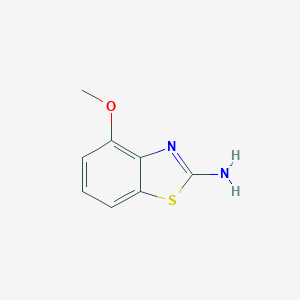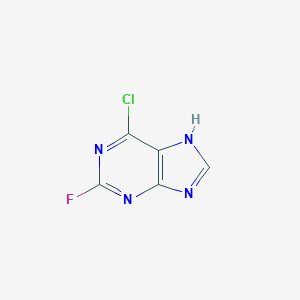
6-Cloro-2-fluoropurina
Descripción general
Descripción
6-Cloro-2-Fluoropurina es un compuesto orgánico heterocíclico que pertenece a la clase de las purinas y los derivados de purina. Se caracteriza por la presencia de un átomo de cloro en la posición 6 y un átomo de flúor en la posición 2 del anillo de purina. Este compuesto es de gran interés en química medicinal debido a sus posibles actividades biológicas y aplicaciones en el desarrollo de fármacos .
Aplicaciones Científicas De Investigación
6-Cloro-2-Fluoropurina tiene varias aplicaciones en la investigación científica:
Biología Química: El compuesto se emplea en el estudio de las interacciones de ácidos nucleicos y los mecanismos enzimáticos.
Desarrollo de Fármacos: Sirve como precursor para el desarrollo de potenciales agentes terapéuticos dirigidos a diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción de 6-Cloro-2-Fluoropurina implica su incorporación a nucleósidos, que luego pueden interactuar con objetivos biológicos como enzimas y ácidos nucleicos. La presencia de átomos de halógeno mejora la afinidad de unión y la especificidad del compuesto hacia estos objetivos. Por ejemplo, sus derivados pueden inhibir las cinasas dependientes de ciclinas imitando sustratos naturales e interfiriendo con el ciclo celular .
Safety and Hazards
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Cloro-2-Fluoropurina típicamente implica la halogenación de derivados de purina. Un método común es la reacción de Balz-Schiemann, donde la 2-aminopurina se diazota y luego se trata con ácido fluorobórico para introducir el átomo de flúor en la posición 2. El átomo de cloro se puede introducir mediante reacciones de cloración utilizando reactivos como cloruro de tionilo o oxicloruro de fósforo .
Métodos de Producción Industrial
La producción industrial de this compound puede involucrar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en maximizar el rendimiento y la pureza. El uso de catalizadores de transferencia de fase y condiciones de reacción controladas puede mejorar la eficiencia del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Cloro-2-Fluoropurina experimenta varias reacciones químicas, incluyendo:
Sustitución Nucleofílica: Los átomos de cloro y flúor pueden ser desplazados por nucleófilos como aminas, tioles y alcóxidos.
Oxidación y Reducción: El anillo de purina puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes para las purinas halogenadas.
Reacciones de Acoplamiento: El compuesto puede participar en reacciones de acoplamiento, como las reacciones de Suzuki-Miyaura y Buchwald-Hartwig, para formar estructuras más complejas.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como metóxido de sodio, tiolato de potasio y aminas primarias se utilizan comúnmente en condiciones básicas.
Reacciones de Acoplamiento: Los catalizadores de paladio, como Pd(PPh3)4, se utilizan en presencia de bases como carbonato de cesio.
Productos Principales Formados
Los principales productos formados a partir de estas reacciones incluyen purinas sustituidas con varios grupos funcionales, que pueden utilizarse posteriormente en química medicinal y desarrollo de fármacos .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Fluoropurina
- 6-Cloropurina
- 2,6-Difluoropurina
- 2,6-Dicloropurina
Unicidad
6-Cloro-2-Fluoropurina es única debido a la presencia simultánea de átomos de cloro y flúor, lo que confiere propiedades fisicoquímicas distintas. Esta doble sustitución mejora su reactividad y potencial para formar derivados diversos en comparación con compuestos con sustituciones de halógeno individuales .
Propiedades
IUPAC Name |
6-chloro-2-fluoro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRIYCIDCQDGQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415330 | |
| Record name | 6-CHLORO-2-FLUOROPURINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1651-29-2 | |
| Record name | 6-Chloro-2-fluoropurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001651292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-2-fluoropurine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03520 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1651-29-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-CHLORO-2-FLUOROPURINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-2-fluoropurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-2-FLUOROPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/726CLW3V39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-chloro-2-fluoropurine a valuable building block in nucleoside chemistry?
A: 6-Chloro-2-fluoropurine is a highly versatile intermediate in the synthesis of various biologically active nucleosides. Its structure, containing both a chlorine and a fluorine atom, allows for selective substitution reactions, enabling the creation of a wide array of modified purine nucleosides. [, , , , ] This versatility makes it particularly useful in developing potential antiviral and antitumor agents.
Q2: How does the structure of 6-chloro-2-fluoropurine-derived nucleosides impact their anti-HIV activity?
A: Research has shown that the antiviral activity of 6-chloro-2-fluoropurine-derived nucleosides against HIV-1 is significantly affected by modifications at the 2' position of the sugar moiety and the substituents on the purine ring. For example, 2'-fluoro-2',3'-unsaturated L-nucleosides derived from 6-chloro-2-fluoropurine exhibited promising anti-HIV activity. [] Furthermore, studies on 1,3-dioxolanylpurine nucleosides demonstrated that a guanine base replacing the 6-chloro-2-fluoro substituents led to the most potent anti-HIV-1 activity. [] These findings highlight the importance of specific structural motifs in conferring antiviral activity.
Q3: Can you give examples of how 6-chloro-2-fluoropurine is used in the synthesis of other nucleoside analogs?
A: 6-Chloro-2-fluoropurine serves as a crucial starting point for synthesizing diverse nucleoside analogs. For instance, it can be reacted with various sugar moieties, such as 1,3-dioxolane [], 1,3-oxathiolane [, ], and 2'-fluoro-2',3'-unsaturated L-sugar derivatives [], to yield the corresponding nucleosides. The chlorine and fluorine atoms can then be selectively replaced with different functional groups, like amino, alkylamino, alkoxy, or thio substituents, further diversifying the resulting nucleoside library and potentially impacting their biological activities. [, ]
Q4: Are there any enzymatic methods for synthesizing 6-chloro-2-fluoropurine nucleosides?
A: Yes, thermostable nucleoside phosphorylases have been successfully employed for the enzymatic synthesis of 6-chloro-2-fluoropurine nucleosides. [] This approach utilizes uridine, thymidine, or 1-(β-D-arabinofuranosyl)uracil as pentofuranose donors and 6-chloro-2-fluoropurine as the acceptor. This enzymatic transglycosylation offers a potentially more sustainable and efficient alternative to traditional chemical synthesis methods.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
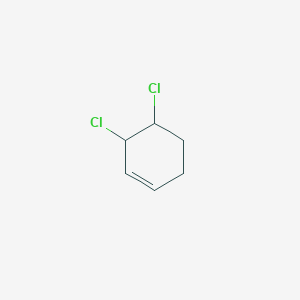

![Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B160955.png)
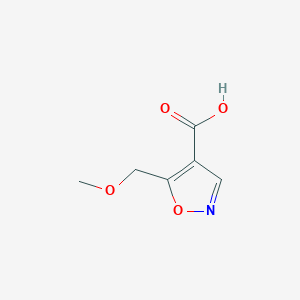



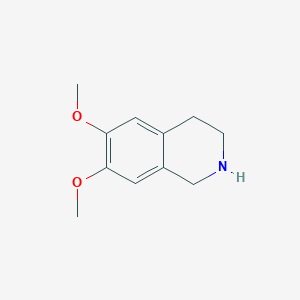
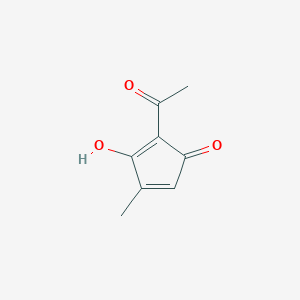
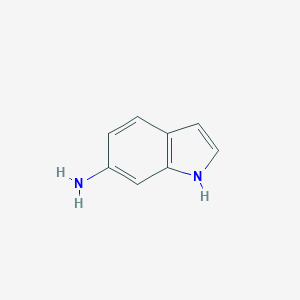
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
